2,2'-(Naphthalene-1,4-diyl)bis(5-(1,1'-biphenyl)-4-yl-1,3,4-oxadiazole)
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Overview
Description
2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene core linked to two oxadiazole rings, each further connected to biphenyl groups. The presence of these functional groups imparts distinct chemical and physical properties, making it a subject of interest in research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the cyclization of hydrazides with aromatic carboxylic acids to form the oxadiazole rings. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Halogens (e.g., Br2) in the presence of a catalyst like iron (Fe) or alkyl halides (e.g., CH3Cl) with a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer effects could be due to the induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 2,2’-(Naphthalene-1,4-diyl)bis(5-phenyl-1,3,4-oxadiazole)
- 2,2’-(Biphenyl-4,4’-diyl)bis(5-phenyl-1,3,4-oxadiazole)
- 2,2’-(Anthracene-9,10-diyl)bis(5-phenyl-1,3,4-oxadiazole)
Uniqueness
Compared to similar compounds, 2,2’-(Naphthalene-1,4-diyl)bis(5-(1,1’-biphenyl)-4-yl-1,3,4-oxadiazole) stands out due to its extended conjugation and larger aromatic system. This unique structure enhances its electronic properties, making it particularly suitable for applications in optoelectronic devices and materials science .
Properties
CAS No. |
85765-06-6 |
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Molecular Formula |
C38H24N4O2 |
Molecular Weight |
568.6 g/mol |
IUPAC Name |
2-(4-phenylphenyl)-5-[4-[5-(4-phenylphenyl)-1,3,4-oxadiazol-2-yl]naphthalen-1-yl]-1,3,4-oxadiazole |
InChI |
InChI=1S/C38H24N4O2/c1-3-9-25(10-4-1)27-15-19-29(20-16-27)35-39-41-37(43-35)33-23-24-34(32-14-8-7-13-31(32)33)38-42-40-36(44-38)30-21-17-28(18-22-30)26-11-5-2-6-12-26/h1-24H |
InChI Key |
PCFFWUSPULMRMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=NN=C(O3)C4=CC=C(C5=CC=CC=C54)C6=NN=C(O6)C7=CC=C(C=C7)C8=CC=CC=C8 |
Origin of Product |
United States |
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